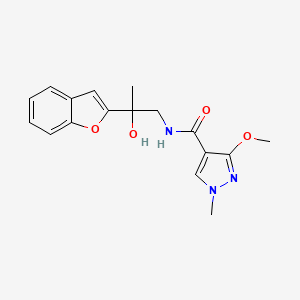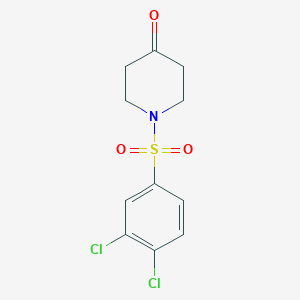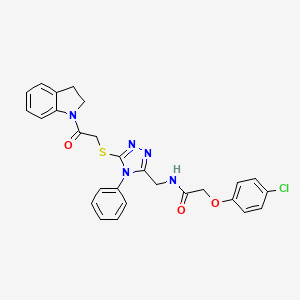
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical entity that appears to be structurally related to antipyrine derivatives. Antipyrine derivatives are known for their various biological activities and are often explored for their potential therapeutic applications. The compound of interest, although not directly studied in the provided papers, can be inferred to possess similar characteristics to those of the antipyrine-like derivatives discussed in the first paper, which includes the presence of a pyrazole ring and potential for intermolecular interactions .
Synthesis Analysis
The synthesis of related antipyrine derivatives, as described in the first paper, involves the formation of compounds with good yields and spectroscopic characterization. The synthesis process typically includes the creation of a pyrazole core, followed by the introduction of various substituents to achieve the desired derivative. The synthesis of a similar compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was reported in the second paper, which involved multiple steps and yielded the final product with a low overall chemical yield . This suggests that the synthesis of such complex molecules can be challenging and may require optimization for better yields.
Molecular Structure Analysis
The molecular structure of antipyrine derivatives is characterized by the presence of a pyrazole ring, which is a common feature in the compound of interest. The first paper reports the X-ray structure characterization of two antipyrine derivatives, which crystallize in the monoclinic P21/c space group. The crystal packing is stabilized by hydrogen bonds and π-interactions, which are energetically significant and contribute to the stability of the molecular assemblies . These findings can provide insights into the potential molecular structure and stabilization mechanisms of the compound .
Chemical Reactions Analysis
The chemical reactions involving antipyrine derivatives typically include the formation of hydrogen bonds and π-interactions, as indicated by the first paper. These interactions are crucial for the stability of the compounds in their solid-state structures. The DFT calculations and QTAIM/NCIplot analyses reveal that the hydrogen bonding interactions are energetically relevant, and the assemblies are cooperatively stabilized by a combination of π-interactions . These types of chemical reactions are likely to be relevant to the compound of interest, given its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of antipyrine derivatives are influenced by their molecular structure and the nature of their intermolecular interactions. The first paper provides an analysis of the solid-state structures through Hirshfeld surface analysis, which indicates the importance of electrostatic energy contributions to the stabilization of the molecular sheets formed by hydrogen bonds . The second paper does not directly discuss the physical and chemical properties of the synthesized compound but does mention the specific activity of the radiolabeled tracer, which is relevant for its application in PET imaging . These properties are essential for understanding the behavior of the compound under different conditions and for its potential applications in various fields.
Zukünftige Richtungen
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on the development of novel benzofuran compounds with improved bioavailability and fewer side effects .
Eigenschaften
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(22,14-8-11-6-4-5-7-13(11)24-14)10-18-15(21)12-9-20(2)19-16(12)23-3/h4-9,22H,10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHALSHVWEZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=C1OC)C)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B3019884.png)
![3-Methyl-8-(4-methylpiperidin-1-yl)-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3019886.png)
![ethyl (2R)-2-(4-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate](/img/structure/B3019889.png)

![(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3019891.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B3019898.png)
![3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester](/img/structure/B3019899.png)
![N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide](/img/structure/B3019900.png)
![N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide](/img/structure/B3019901.png)
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3019903.png)

![methyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3019906.png)